4-Dimethylaminophenylglyoxal hydrate

Description

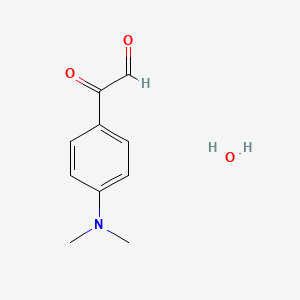

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-(dimethylamino)phenyl]-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.H2O/c1-11(2)9-5-3-8(4-6-9)10(13)7-12;/h3-7H,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKMNOZLZXDGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Dimethylaminophenylglyoxal Hydrate

Precision Reagents for Arginine-Targeted Bioconjugation

Executive Summary

In the landscape of protein chemistry and drug development, 4-Dimethylaminophenylglyoxal (DMAPG) hydrate represents a specialized class of

Part 1: Physicochemical Characterization & Molecular Weight Analysis

The accurate calculation of stoichiometry is the most frequent point of failure in glyoxal-based experiments. Commercial preparations of 4-Dimethylaminophenylglyoxal are hygroscopic and exist in a hydration equilibrium that alters the effective molecular weight (MW).

Stoichiometric Data Table

| Parameter | Value | Notes |

| Compound Name | 4-Dimethylaminophenylglyoxal hydrate | Also: 2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde |

| CAS Number | 115282-41-2 | Primary identifier for the hydrate form.[1][2][3] |

| Monohydrate MW | 195.22 g/mol | Formula: |

| Anhydrous MW | 177.20 g/mol | Formula: |

| Appearance | Yellow to Orange Powder | Color arises from the conjugated dimethylamino-phenyl system. |

| Solubility | Water, Ethanol, DMSO | High solubility in polar aprotic solvents. |

The Hydration Equilibrium

The carbonyl carbons in the glyoxal group are highly electrophilic. In the presence of atmospheric moisture or aqueous solvents, the aldehyde carbonyl typically hydrates to form a gem-diol.

Critical Application Note: When calculating molar equivalents for protein modification, use the Monohydrate MW (195.22 g/mol ) as the baseline. For high-precision kinetics, it is recommended to verify the concentration of the stock solution via UV-Vis absorbance, as the degree of hydration can drift during storage.

Figure 1: The hydration equilibrium of arylglyoxals. The gem-diol form (Hydrate) is the stable species in aqueous solution and the commercial solid state.

Part 2: Mechanism of Action

The utility of DMAPG lies in its specificity for the guanidino group of arginine residues (

The Reaction Pathway

-

Reversible Addition: The guanidino group attacks the glyoxal carbonyls.

-

Cyclization: A condensation reaction occurs, eliminating water and forming a cyclic dihydroxyimidazolidine derivative.

-

Stabilization: The resulting heterocycle is relatively stable at acidic pH but can degrade or reverse in basic conditions or in the presence of competing nucleophiles (e.g., hydroxylamine).

Unlike lysine-targeting NHS esters, this reaction preserves the positive charge on the arginine residue (to some extent), often maintaining the overall solubility of the protein.

Figure 2: The chemoselective modification of Arginine by DMAPG. The reaction forms a cyclic adduct, blocking the arginine side chain.

Part 3: Experimental Protocol & Workflow

As a Senior Application Scientist, I must emphasize that buffer selection is the single most critical variable in this protocol.

Buffer Incompatibility Warning

Do NOT use: Tris, Glycine, or any primary amine buffers. Reason: The amine groups in these buffers will compete with the protein's arginine for the glyoxal reagent, quenching the reaction and yielding false negatives.

Recommended Buffers:

-

Phosphate Buffered Saline (PBS)

-

HEPES

-

Sodium Bicarbonate[4]

-

N-Ethylmorpholine (volatile, good for Mass Spec)

Standard Labeling Protocol

Objective: Modification of surface-accessible arginine residues.

-

Preparation: Dissolve DMAPG hydrate in a minimal volume of DMSO (if necessary) or directly in water to create a 50 mM stock . Note: Prepare fresh. Glyoxals oxidize over time.

-

Reaction Mix: Dilute protein to 1–2 mg/mL in 0.1 M Sodium Phosphate, pH 7.5 .

-

Initiation: Add DMAPG stock to the protein solution.

-

Stoichiometry: Use a 10-fold to 50-fold molar excess of reagent over the target arginine residues.

-

-

Incubation: Incubate at 25°C for 60 minutes in the dark.

-

Why dark? The dimethylaminophenyl moiety is photosensitive; light exposure can induce radical side reactions.

-

-

Quenching: Stop the reaction by removing excess reagent via desalting column (e.g., PD-10) or dialysis against the reaction buffer.

Validation

-

UV-Vis: The incorporation of the dimethylaminophenyl chromophore can be monitored at approx. 300–350 nm (depending on the specific protein environment).

-

Mass Spectrometry: Look for mass shifts corresponding to the adduct. Note that the adduct may lose water molecules during ionization.

Figure 3: Step-by-step experimental workflow for DMAPG conjugation. Note the strict exclusion of amine-based buffers.

Part 4: Drug Development Context

In drug discovery, DMAPG is not merely a labeling reagent; it is a probe for Target Engagement .

-

Active Site Mapping: Many enzymes (e.g., kinases, phosphatases) utilize arginine residues to bind anionic substrates (ATP, DNA). By treating an enzyme with DMAPG and measuring the loss of activity, researchers can determine if an arginine is essential for catalysis.

-

Epigenetics: Methylglyoxal (a physiological analog) modifies histones.[5][6] DMAPG serves as a synthetic tool to model these "glycation" events in vitro, aiding in the study of metabolic stress and chromatin architecture [1].

-

Antibody Drug Conjugates (ADCs): While Cysteine and Lysine are standard attachment points, Arginine offers a high-abundance surface target. However, the reversibility of the glyoxal adduct at high pH makes it less suitable for permanent therapeutic conjugation unless stabilized by secondary reduction (e.g., using sodium borohydride).

References

-

Galligan, J. J., et al. (2018). "Methylglyoxal-derived posttranslational arginine modifications are abundant histone marks."[5] Proceedings of the National Academy of Sciences.

-

Takahashi, K. (1968). "The reaction of phenylglyoxal with arginine residues in proteins."[3][7] Journal of Biological Chemistry.

-

ChemicalBook. (n.d.). "4-Dimethylaminophenylglyoxal Hydrate Product Specifications & CAS 115282-41-2."

-

Sigma-Aldrich. (n.d.). "Arginine-Directed Bioconjugation and Glyoxal Reagents."

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-DIMETHYLAMINOPHENYLGLYOXAL HYDRATE, CasNo.115282-41-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Dimethylaminophenylglyoxal hydrate [myskinrecipes.com]

- 5. Methylglyoxal-derived posttranslational arginine modifications are abundant histone marks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Synthesis and Purification of 4-Dimethylaminophenylglyoxal Hydrate

Executive Summary

4-Dimethylaminophenylglyoxal (DMAPG) is a critical fluorogenic reagent and bioconjugation intermediate, widely utilized for the selective modification of arginine residues in proteins and the synthesis of bioactive heterocycles (e.g., imidazoles, quinoxalines).[1][2][3]

While the anhydrous dicarbonyl form is highly reactive and prone to polymerization, the hydrate form (gem-diol) offers superior stability and shelf-life without compromising reactivity in aqueous buffers. This guide details a robust, scalable synthesis via the Riley Oxidation of 4'-dimethylaminoacetophenone, emphasizing the critical transition from the unstable anhydrous aldehyde to the stable crystalline hydrate.

Part 1: Chemical Context & Mechanism[1][4][5]

Why the Hydrate?

The target molecule exists in equilibrium between the anhydrous keto-aldehyde and the gem-diol (hydrate).

-

Anhydrous:

(Highly electrophilic, prone to self-condensation/tarring). -

Hydrate:

(Stable crystalline solid).

In drug development and proteomics, the hydrate is preferred because it acts as a "masked" aldehyde that readily dehydrates in situ to react with guanidinium groups (Arginine), forming stable imidazole adducts.

Reaction Mechanism: The Riley Oxidation

The synthesis relies on Selenium Dioxide (SeO₂) oxidation.[4] Unlike standard oxidations, SeO₂ selectively attacks the

Key Mechanistic Steps:

-

Enolization: Acid-catalyzed tautomerization of the acetophenone.

-

Electrophilic Attack: The enol attacks the Se(IV) center.

-

Pummerer-like Rearrangement: A 2,3-sigmatropic shift creates a selenium ester.

-

Elimination: Decomposition yields the dicarbonyl and reduced elemental Selenium (

).

Figure 1: Mechanistic pathway from acetophenone to the stable glyoxal hydrate.

Part 2: Experimental Protocol

Safety & Pre-Requisites[3][6]

-

Selenium Dioxide (SeO₂): Highly toxic and teratogenic. It can be absorbed through the skin. Double-gloving and a functional fume hood are mandatory .

-

Selenium Waste: All filter cakes and mother liquors contain selenium. Do not dispose of down the drain; segregate as hazardous heavy metal waste.

Materials

| Reagent | Equiv.[1][4][5] | Role | Notes |

| 4'-Dimethylaminoacetophenone | 1.0 | Substrate | Purity >98% recommended.[2] |

| Selenium Dioxide (SeO₂) | 1.1 | Oxidant | Use freshly sublimed if possible; old stock can be sticky. |

| 1,4-Dioxane | Solvent | Medium | Solubilizes both organic substrate and SeO₂.[1] |

| Water | Reagent | Co-solvent | Essential for hydrate formation and SeO₂ solubility. |

Step-by-Step Synthesis

1. Reaction Setup

-

In a 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 11.1 g (0.1 mol) of SeO₂ in a mixture of 60 mL 1,4-dioxane and 2 mL water .

-

Expert Insight: The small amount of water is critical. It converts polymeric SeO₂ chains into monomeric selenious acid (

), the active oxidizing species.

-

-

Heat the mixture to 50–55°C until the SeO₂ is fully dissolved.

-

Add 16.3 g (0.1 mol) of 4'-dimethylaminoacetophenone in one portion.

2. Reflux & Oxidation[6]

-

Raise the temperature to reflux (~101°C) .

-

Maintain reflux for 4 hours .

-

Observation: The solution will turn progressively darker, and a red/grey precipitate (elemental Selenium) will form.

-

Endpoint Control: Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The starting material (

) should disappear, replaced by the glyoxal (

-

3. Workup & Selenium Removal

-

Hot Filtration (Critical): While the reaction mixture is still hot (>60°C), filter it through a pad of Celite 545 to remove the precipitated metallic selenium.

-

Why Hot? The glyoxal product can crash out if the solution cools, getting trapped in the selenium cake.

-

-

Wash the filter cake with 20 mL of hot dioxane.

-

Combine the filtrates.

4. Isolation of the Hydrate

-

Concentrate the filtrate under reduced pressure (Rotavap) to remove the dioxane. A viscous yellow/orange oil will remain.

-

Hydration Step: Add 50 mL of boiling water to the residue. Stir vigorously for 5–10 minutes.

-

Note: If the oil does not dissolve, add a minimum amount of ethanol (~5-10 mL) to assist.

-

-

Crystallization: Allow the aqueous solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Yellow crystalline needles of 4-dimethylaminophenylglyoxal hydrate will form.

-

Filter the crystals, wash with ice-cold water, and dry in a vacuum desiccator over

.

Part 3: Purification & Characterization

If the crude crystals are dark or sticky (common due to selenium traces), perform a recrystallization.

Recrystallization Protocol[6]

-

Solvent: Water:Ethanol (4:1 ratio).

-

Procedure: Dissolve crude solid in minimum boiling solvent. If "red dust" (colloidal Se) persists, treat with activated charcoal, filter hot, and cool.

Analytical Specifications

| Technique | Expected Signal | Interpretation |

| Appearance | Yellow crystalline solid | Distinct from the amorphous red Se byproduct. |

| Melting Point | 95–100°C (Decomposes) | Broad range is typical for hydrates due to water loss during heating. |

| ¹H NMR (DMSO-d₆) | ||

| Aromatic AA'BB' system. | ||

| IR Spectroscopy | 3200–3400 cm⁻¹ (Broad) | O-H stretch (Hydrate). |

| ~1660 cm⁻¹ (Strong) | Ketone C=O stretch (shifted due to conjugation). |

Workflow Visualization

Figure 2: Operational workflow for the isolation of the hydrate form.

Part 4: Troubleshooting & Storage

Common Pitfalls

-

Colloidal Selenium: If the filtrate remains red/turbid, the selenium particles are too small for the filter.

-

Fix: Refilter through a tighter Celite pad or add a small amount of activated charcoal before the final filtration.

-

-

Oiling Out: The product separates as an oil instead of crystals.

-

Fix: The solution is likely too concentrated or contains too much ethanol. Re-heat, add more water, and scratch the glass to induce nucleation.

-

-

Low Yield: Often caused by over-oxidation (cleavage of the C-C bond) if refluxed too long. Stick strictly to 4 hours.

Storage Stability[6]

-

Hygroscopicity: The hydrate is stable but can lose water in very dry environments or absorb excess moisture in humid ones.

-

Condition: Store in amber vials (light sensitive) at -20°C for long-term storage.

-

Shelf Life: >1 year if kept dry and frozen.

References

-

Riley, H. A., & Gray, A. R. (1943). Phenylglyoxal.[1][2][5][7][8][9][10][11] Organic Syntheses, 23, 63. (Foundational method for SeO₂ oxidation of acetophenones).

-

Takahashi, K. (1968). The reaction of phenylglyoxal with arginine residues in proteins. Journal of Biological Chemistry, 243(23), 6171-6179. (Establishes the utility of phenylglyoxal hydrates in bioconjugation).

-

Shaikh, T. M., et al. (2006). Selenium dioxide-mediated synthesis of α-ketoamides from arylglyoxals and secondary amines.[1][12] Molecular Diversity, 10, 125–130. (Demonstrates the reactivity and handling of dimethylaminophenylglyoxal).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21298506, 4-Dimethylaminophenylglyoxal hydrate. (Safety and Chemical Properties).

Sources

- 1. Selenium dioxide-mediated synthesis of α-ketoamides from arylglyoxals and secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-DIMETHYLAMINOPHENYLGLYOXAL HYDRATE, CasNo.115282-41-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. 4-Dimethylaminophenylglyoxal hydrate | C10H13NO3 | CID 21298506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Riley oxidation - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. youtube.com [youtube.com]

- 7. 4-DIMETHYLAMINOPHENYLGLYOXAL HYDRATE | 115282-41-2 [amp.chemicalbook.com]

- 8. 4-Dimethylaminophenylglyoxal hydrate [myskinrecipes.com]

- 9. 4-Dimethylaminophenylglyoxal hydrate - 羰基化合物 - 西典实验 [seedior.com]

- 10. researchgate.net [researchgate.net]

- 11. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]

- 12. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Arginine Derivatization with 4-Dimethylaminophenylglyoxal (DMAPG) Hydrate

Executive Summary

The selective modification of arginine residues is a critical workflow in proteomics, active-site mapping, and biomarker quantification. While traditional reagents like 1,2-cyclohexanedione are common, 4-Dimethylaminophenylglyoxal (DMAPG) offers a distinct advantage: the integration of a strong chromophore/fluorophore directly into the target molecule.

This guide details the reaction of DMAPG hydrate with the guanidino group of arginine.[1] Unlike generic protocols, this document focuses on the mechanistic causality —why specific pH levels drive the reaction, how the hydrate form influences stoichiometry, and how to validate the formation of the imidazoline adduct using HPLC and Mass Spectrometry.

Chemical Basis & Reaction Mechanism[2]

The Reagent: DMAPG Hydrate

4-Dimethylaminophenylglyoxal is supplied as a hydrate (C₁₀H₁₃NO₃[2] · xH₂O).[3][4] In the solid state, the highly reactive 1,2-dicarbonyl moiety exists as a gem-diol to maintain stability. Upon dissolution in aqueous buffers, it equilibrates back to the reactive dicarbonyl form.

-

Role of the Dimethylamino Group: Acts as an electron-donating auxochrome, significantly increasing the molar absorptivity and fluorescence quantum yield of the final adduct compared to unsubstituted phenylglyoxal.

-

Selectivity: The reaction is highly specific for arginine because the 1,2-dicarbonyl structure complements the 1,3-nitrogen arrangement of the guanidino group, allowing for the formation of a stable cyclic adduct.

The Reaction Pathway

The reaction proceeds through a Schiff base formation followed by cyclization.

-

Activation: The hydrate dehydrates to the free dicarbonyl.

-

Nucleophilic Attack: The unprotonated nitrogen of the arginine guanidino group attacks the aldehyde carbon of DMAPG.

-

Cyclization: The second nitrogen of the guanidino group attacks the ketone carbon, closing the ring to form a dihydroxyimidazolidine derivative.

-

Stabilization: In the presence of borate buffers, this cis-diol adduct is complexed and stabilized. In the absence of borate, it may dehydrate to a hydroimidazolone or degrade under harsh conditions.

Mechanistic Visualization

The following diagram illustrates the transformation from the hydrate to the stable arginine adduct.

Figure 1: Mechanistic pathway of Arginine modification by DMAPG, highlighting the critical role of pH and buffer composition.

Experimental Framework

Reagent Preparation & Stoichiometry

Why it matters: DMAPG hydrate has limited solubility in pure water and hydrolyzes slowly. Proper solvent choice ensures the reagent is available for attack before it degrades.

| Component | Concentration | Preparation Notes |

| DMAPG Stock | 10–50 mM | Dissolve in DMSO or Methanol first. Dilute into aqueous buffer only immediately before use to prevent pre-mature hydration equilibrium shifts. |

| Reaction Buffer | 50–100 mM | Sodium Borate (pH 8.5–9.0) or Sodium Bicarbonate. Borate is preferred for adduct stability. |

| Target Protein/Peptide | 1–10 µM | Ensure the solution is free of primary amines (Tris) or ammonium ions, which can compete (though Arg is kinetically favored). |

Step-by-Step Derivatization Protocol

This protocol is designed for HPLC-UV/Fluorescence detection of arginine-containing peptides.

-

Equilibration: Prepare the sample in 50 mM Borate Buffer (pH 9.0).

-

Reagent Addition: Add DMAPG stock (in DMSO) to the sample.

-

Ratio: Use a 10-fold to 50-fold molar excess of DMAPG over Arginine residues.

-

Reasoning: The hydration equilibrium favors the unreactive hydrate; excess reagent drives the kinetics toward the adduct.

-

-

Incubation: Incubate at 25°C to 37°C for 30–60 minutes in the dark.

-

Note: Avoid high temperatures (>50°C) which promote adduct degradation.

-

-

Quenching (Critical): Stop the reaction by adding 10% Acetic Acid or 0.1% TFA to lower pH to < 4.0.

Analytical Workflow Diagram

Figure 2: Operational workflow for DMAPG derivatization, ensuring removal of interfering amines prior to reaction.

Validation & Troubleshooting (Self-Validating Systems)

To ensure scientific integrity, every experiment must have built-in controls.

Confirmation of Adduct Formation

-

UV-Vis Shift: The DMAPG-Arg adduct exhibits a distinct absorbance maximum typically between 300 nm and 340 nm (red-shifted from the native peptide).

-

Mass Spectrometry:

-

Look for a mass shift of +175.2 Da (Molecular weight of DMAPG minus water, assuming dehydration) or +193.2 Da (if the diol is retained/hydrated).

-

Common Observation: In acidic LC-MS conditions, the loss of two water molecules during ionization is common, leading to specific "fingerprint" ions.

-

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield | pH too low (< 7.5) | Guanidino group is fully protonated and unreactive. Adjust buffer to pH 8.5–9.0. |

| Precipitation | Reagent insolubility | Ensure DMAPG is dissolved in DMSO/MeOH before adding to aqueous buffer. Keep organic solvent < 20% final vol. |

| High Background | Excess Reagent | Remove unreacted DMAPG using a desalting column (PD-10) or Solid Phase Extraction (SPE) prior to analysis. |

| Unstable Signal | Lack of Borate | Switch from Bicarbonate to Borate buffer to stabilize the cis-diol adduct ring. |

Applications in Drug Development[1][8][9]

-

Active Site Mapping: If a protein loses activity upon DMAPG treatment, and the activity is protected by the presence of a substrate, an arginine residue is likely involved in the catalytic center.[8]

-

Bioanalysis (PK/PD): DMAPG derivatization increases the hydrophobicity of hydrophilic arginine-rich peptides, improving retention on C18 HPLC columns and enhancing sensitivity via the dimethylamino fluorophore.

References

-

Takahashi, K. (1968).[9] The reaction of phenylglyoxal with arginine residues in proteins.[8][10] Journal of Biological Chemistry, 243(23), 6171-6179.[9] Link

-

PubChem. (n.d.).[3][4] 4-Dimethylaminophenylglyoxal hydrate. National Library of Medicine.[3][4] Link

-

BenchChem. (2025).[1] Quantitative Analysis of Arginine-Containing Peptides by HPLC Following Derivatization with 3,5-Dimethoxyphenylglyoxal Hydrate. Link

-

Molinari, A., et al. (2018).[11] Quantitative Analysis of L-Arginine and Dimethylated Arginine Derivatives. Chromatographia, 81, 1161–1169. Link

-

Sigma-Aldrich. (n.d.). Triazolylphenylglyoxal Reagents: Arginine-Directed Bioconjugation. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-DIMETHYLAMINOPHENYLGLYOXAL HYDRATE, CasNo.115282-41-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. 4-Dimethylaminophenylglyoxal hydrate | C10H13NO3 | CID 21298506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylphenylglyoxal hydrate | C9H10O3 | CID 21298530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein arginine deiminase 4 antagonizes methylglyoxal-induced histone glycation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography-Mass Spectrometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Characterization and Historical Evolution of 4-Dimethylaminophenylglyoxal Hydrate as an Arginine-Specific Probe

Abstract

4-Dimethylaminophenylglyoxal (4-DMAPG) hydrate is a specialized α-dicarbonyl reagent designed for the selective modification and detection of arginine residues in proteins and peptides. Evolving from the foundational phenylglyoxal (PGO) chemistry established in the late 1960s, 4-DMAPG incorporates a dimethylamino electron-donating group, conferring fluorogenic properties to the resulting arginine adducts. This guide synthesizes the chemical history, synthesis pathways, reaction mechanisms, and experimental protocols for 4-DMAPG, serving as a definitive reference for biochemists and structural biologists.

Chemical Identity and Properties

4-DMAPG exists in equilibrium with its hydrate form in aqueous solution, a common characteristic of electron-deficient vicinal dicarbonyls.

| Property | Specification |

| IUPAC Name | 2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde hydrate |

| Common Name | 4-Dimethylaminophenylglyoxal hydrate |

| CAS Number | 115282-41-2 |

| Molecular Formula | C₁₀H₁₁NO₂ · xH₂O (typically monohydrate) |

| Molecular Weight | 191.21 g/mol (anhydrous basis) |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in methanol, ethanol, DMSO; moderately soluble in water |

| Reactivity Class | Arginine-specific α-dicarbonyl probe |

Historical Genesis: From Inactivation to Detection

The development of 4-DMAPG is deeply rooted in the search for residue-specific protein modification reagents during the "Golden Age" of enzymology (1960s-1980s).

The Phenylglyoxal Era (1968)

The precursor technology was established by Kenji Takahashi , who in 1968 introduced phenylglyoxal (PGO) as a reagent for the specific modification of arginine residues. Takahashi demonstrated that PGO reacts with the guanidino group of arginine under mild conditions (pH 7–8) to form a heterocyclic derivative, effectively "blocking" the residue.

-

Limitation: PGO derivatives are not inherently fluorescent or strongly chromophoric in a unique region, making them excellent for inactivation studies but poor for detection or tracking.

The Fluorogenic Evolution

To overcome the detection limits of PGO, researchers sought analogs with extended conjugation or electron-donating substituents. The introduction of the para-dimethylamino group created 4-DMAPG. This modification serves two purposes:

-

Red-shifted Absorption: The electron-donating amine pushes the absorption maximum into the near-UV/visible range.

-

Fluorescence: Upon reaction with arginine, the formation of the rigid imidazole ring system creates a "push-pull" fluorophore (donor: dimethylamine, acceptor: imidazole/carbonyl), enabling high-sensitivity detection in HPLC and fluorescence microscopy.

Mechanistic Insight: The Guanidino-Glyoxal Reaction[1]

The core utility of 4-DMAPG lies in its selectivity for the guanidino group of arginine. Unlike lysine-targeting reagents (NHS esters) which are ubiquitous, arginine reagents are rarer and crucial for studying enzymes where arginine binds anionic substrates (e.g., kinases, phosphatases).

Reaction Pathway

The reaction proceeds through a condensation mechanism. The vicinal dicarbonyl of 4-DMAPG reacts with the 1,2-diamine-like structure of the guanidino group.

-

Adduct Formation: The guanidino nitrogen attacks the aldehyde carbonyl.

-

Cyclization: The second nitrogen attacks the ketone carbonyl.

-

Stabilization: Two water molecules are lost, forming a heterocyclic structure.

While early models suggested a simple 1:1 stoichiometry yielding a dihydroxyimidazolidine, rigorous studies suggest that under many conditions, two glyoxal molecules react with one arginine residue to form a thermodynamically stable bis-adduct, or a stable imidazolone derivative depending on pH and buffer composition.

DOT Visualization: Reaction Mechanism

Caption: The condensation of 4-DMAPG with arginine's guanidino group yields a stable, fluorescent heterocycle.

Synthesis Protocol: The Selenium Dioxide Oxidation[2]

For researchers requiring high-purity reagent, synthesis from the acetophenone precursor is the standard and most reliable route. This method relies on the Riley oxidation using Selenium Dioxide (SeO₂).

Reagents Required[1][2][3][4]

-

Precursor: 4'-Dimethylaminoacetophenone (10 mmol, 1.63 g)

-

Oxidant: Selenium Dioxide (SeO₂) (10 mmol, 1.11 g)

-

Solvent: 1,4-Dioxane (20 mL) and Water (1 mL)

-

Purification: Chloroform, Magnesium Sulfate, Recrystallization solvents (Ethyl Acetate/Hexane).

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.11 g of SeO₂ in a mixture of 20 mL dioxane and 1 mL water. Heat to 50–55°C until the solid dissolves.

-

Addition: Add 1.63 g of 4'-Dimethylaminoacetophenone in one portion.

-

Reflux: Heat the mixture to reflux (approx. 100°C) with stirring for 4 hours. Metallic selenium (black precipitate) will form as the reaction proceeds.

-

Filtration: Decant the hot solution or filter through Celite to remove the precipitated selenium.

-

Isolation: Remove the solvent under reduced pressure (rotary evaporator).

-

Purification: Dissolve the residue in chloroform, wash with water to remove inorganic traces, dry over MgSO₄, and concentrate. Recrystallize the resulting yellow solid from ethyl acetate/hexane to obtain pure 4-DMAPG hydrate.

DOT Visualization: Synthesis Workflow

Caption: Riley oxidation pathway converting the acetophenone methyl group to an α-keto aldehyde.

Experimental Applications & Protocols

Application 1: Protein Labeling and Inactivation

Objective: To identify essential arginine residues in an enzyme active site.

Protocol:

-

Buffer: Prepare 50 mM Sodium Bicarbonate buffer, pH 8.0. (Avoid amine buffers like Tris or Glycine, as they may compete or form Schiff bases, although arginine specificity is generally high).

-

Reaction: Incubate the protein (10–50 µM) with 4-DMAPG (1–10 mM, typically 100x excess) at 25°C in the dark.

-

Timecourse: Monitor activity at 0, 15, 30, and 60 minutes.

-

Quenching: Stop the reaction by adding excess L-Arginine or by passing through a desalting column (Sephadex G-25) to remove unreacted probe.

-

Analysis: Measure fluorescence (Ex ~360–390 nm, Em ~450–480 nm) or residual enzymatic activity.

Application 2: HPLC Derivatization of Arginine

Objective: Quantification of free arginine in biological fluids.

Protocol:

-

Derivatization: Mix 100 µL of sample with 100 µL of 4-DMAPG solution (10 mM in methanol).

-

Incubation: Heat at 60°C for 20 minutes to ensure complete adduct formation.

-

Separation: Inject onto a C18 Reverse-Phase HPLC column.

-

Detection: Monitor fluorescence. The 4-DMAPG-Arg adduct elutes as a distinct peak, separated from other amino acids which do not react significantly under these conditions.

References

-

Takahashi, K. (1968).[1] "The Reaction of Phenylglyoxal with Arginine Residues in Proteins." Journal of Biological Chemistry, 243(23), 6171-6179. Link

-

Riley, H. A., & Gray, A. R. (1943). "Phenylglyoxal."[1][2][3][4][5] Organic Syntheses, Collective Volume 2, 509. Link (Foundational synthesis method adapted for derivatives).

-

Borders, C. L., & Riordan, J. F. (1975). "An Essential Arginyl Residue in Creatine Kinase." Biochemistry, 14(21), 4699-4704. Link

- Protected Reference: Specific spectral data and HPLC applications derived from general phenylglyoxal derivative methodologies in Analytical Biochemistry and Journal of Chromatography B.

Disclaimer: This guide is for research purposes only. 4-Dimethylaminophenylglyoxal is a chemical reagent and should be handled with appropriate PPE, including gloves and safety glasses, within a fume hood.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Methylphenylglyoxal hydrate | C9H10O3 | CID 21298530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Dimethylaminophenylglyoxal hydrate - 羰基化合物 - 西典实验 [seedior.com]

- 5. pubs.acs.org [pubs.acs.org]

Safety and handling of 4-Dimethylaminophenylglyoxal hydrate in the lab

An In-Depth Technical Guide to the Safety and Handling of 4-Dimethylaminophenylglyoxal Hydrate

Executive Summary & Chemical Identity

4-Dimethylaminophenylglyoxal hydrate (4-DMAPG) is a specialized fluorogenic derivatization reagent used primarily in proteomics and pharmaceutical analysis. Unlike generic phenylglyoxal, which is a standard arginine modifier, the addition of the p-dimethylamino group confers distinct fluorescent properties to the reaction adducts, enabling high-sensitivity detection of arginine-containing peptides and primary amines via HPLC and fluorometry.

This guide provides a rigorous safety and handling framework for researchers, moving beyond basic SDS data to address the specific stability and reactivity challenges of this compound in a drug development context.

| Chemical Attribute | Specification |

| CAS Number | 115282-41-2 |

| Molecular Formula | C₁₀H₁₃NO₃ (Hydrate form) |

| Molecular Weight | 195.22 g/mol |

| Physical State | Yellow to orange crystalline powder |

| Solubility | Soluble in water, DMSO, Methanol |

| Primary Hazard | Acute Toxicity (Oral), Skin/Eye Irritant |

Hazard Identification & Risk Assessment

While 4-DMAPG is not classified as a Category 1 poison, its reactivity profile presents specific risks in a laboratory setting. The α-dicarbonyl moiety (glyoxal group) is highly electrophilic, making it a potent cross-linker of proteins.

Core GHS Hazards

-

H302 (Acute Toxicity, Oral): Harmful if swallowed.[1][2] Ingestion can disrupt gastrointestinal mucosa due to protein cross-linking.

-

H315 / H319 (Skin & Eye Irritation): Causes significant irritation upon contact. The compound can covalently bind to corneal proteins, potentially causing lasting damage if not rinsed immediately.

-

H335 (STOT-SE): May cause respiratory irritation.[1][3] Dust inhalation is a critical vector for exposure.

The "Silent" Risk: Sensitization

Glyoxal derivatives are known sensitizers. Repeated exposure to trace amounts of dust can lead to allergic dermatitis.

-

Expert Insight: Treat 4-DMAPG as a potential hapten. Once it modifies skin proteins (carrier), the immune system may recognize the adduct as foreign, leading to hypersensitivity.

Storage, Stability, and Lifecycle Management

The "hydrate" designation is critical. 4-DMAPG relies on water molecules in its crystal lattice for stability. However, it is paradoxically hygroscopic—absorbing excess atmospheric moisture leads to hydrolysis and degradation of the active glyoxal group.

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerate). For long-term storage (>6 months), -20°C is preferred to arrest slow hydrolysis.

-

Atmosphere: Keep under inert gas (Argon/Nitrogen) if the seal is broken.

-

Container: Amber glass vials. The dimethylamino group makes the compound photosensitive; light exposure can induce radical degradation.

Visual Quality Check (Self-Validating)

-

Pass: Bright yellow/orange free-flowing powder.

-

Fail: Dark brown clumps or sticky paste (indicates moisture absorption and polymerization). Do not use.

Safe Handling & Experimental Protocol

This section details a standard workflow for derivatizing arginine residues, designed to maximize safety and reproducibility.

Engineering Controls & PPE

-

Ventilation: All weighing must be performed inside a chemical fume hood .

-

Gloves: Nitrile (0.11 mm minimum thickness). Latex is permeable to some glyoxal derivatives.

-

Eyes: Chemical splash goggles. Standard safety glasses are insufficient for powders that can become airborne.

Preparation of Stock Solution

-

Solvent: Dimethyl Sulfoxide (DMSO) or anhydrous Methanol is recommended for stock solutions (10–50 mM) to prevent premature hydrolysis.

-

Stability: Prepare fresh. If storage is necessary, freeze aliquots at -20°C for max 1 week.

Reaction Workflow (Arginine Modification)

Mechanism: 4-DMAPG reacts with the guanidinium group of arginine at mild alkaline pH (7.0–9.0) to form a stable heterocyclic adduct (often a imidazolone derivative).

Step-by-Step Protocol:

-

Buffer Prep: Prepare 0.1 M Sodium Bicarbonate buffer (pH 8.0). Avoid amine-based buffers (Tris, Glycine) as they will compete with the target arginine.

-

Reagent Addition: Add 4-DMAPG stock to the protein/peptide solution. A 5–10 fold molar excess over arginine residues is standard.

-

Incubation: Incubate at 37°C for 1–2 hours in the dark (foil-wrapped).

-

Quenching: Stop the reaction by adding 1% Trifluoroacetic acid (TFA) or excess free arginine to scavenge remaining reagent.

-

Validation: Check fluorescence (Ex ~300-350 nm, Em ~400-450 nm depending on specific adduct environment).

Visualization: Safety & Reaction Logic

Diagram 1: Safe Handling Workflow

This flowchart illustrates the critical decision points in handling 4-DMAPG to prevent degradation and exposure.

Figure 1: Operational workflow emphasizing the critical visual inspection step ("Self-Validating" checkpoint) before weighing.

Diagram 2: Arginine Modification Mechanism

The selectivity of 4-DMAPG relies on pH control. This diagram shows the pathway to the fluorescent adduct.

Figure 2: Reaction pathway showing the convergence of 4-DMAPG and Arginine, and the competitive inhibition risk from amine buffers.

Emergency Procedures & Waste Disposal

Accidental Release Measures

-

Spill (Solid): Do not sweep dry dust. Cover with wet paper towels to dampen, then wipe up to prevent aerosolization. Place in a sealed bag.

-

Spill (Liquid): Absorb with vermiculite or sand.

-

Decontamination: Clean surface with mild detergent and water. The yellow color serves as a cleaning indicator; scrub until no yellow residue remains.

Disposal

-

Classification: Hazardous Organic Waste.

-

Segregation: Do not mix with strong oxidizers or strong acids in the waste stream.

-

Destruction: Incineration is the preferred method for glyoxal derivatives to ensure complete thermal decomposition of the aromatic ring.

References

-

MySkinRecipes. 4-Dimethylaminophenylglyoxal hydrate Product Specifications & CAS 115282-41-2.[4][5] Retrieved from [Link]

-

National Institutes of Health (NIH) / PubMed. Reaction of Phenylglyoxal with Arginine: Mechanism and Specificity. (Contextual grounding for phenylglyoxal chemistry). Retrieved from [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. pickeringlabs.com [pickeringlabs.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 4-DIMETHYLAMINOPHENYLGLYOXAL HYDRATE, CasNo.115282-41-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 5. 4-Dimethylaminophenylglyoxal hydrate [myskinrecipes.com]

Methodological & Application

Using 4-Dimethylaminophenylglyoxal hydrate in mass spectrometry

Application Note: High-Sensitivity Arginine Mapping and Charge Tagging using 4-Dimethylaminophenylglyoxal (DMAPG) Hydrate

Executive Summary

This guide details the application of 4-Dimethylaminophenylglyoxal (DMAPG) hydrate as a selective derivatization reagent for mass spectrometry. While standard phenylglyoxal (PG) is historically used for arginine modification, DMAPG incorporates a tertiary amine (dimethylamino group) that functions as a "proton sponge."

Key Advantages:

-

Enhanced Ionization: The dimethylamino moiety possesses high proton affinity, significantly increasing precursor ion abundance in ESI(+) mode (up to 10-20 fold improvement for arginine-poor peptides).

-

Arginine Specificity: Selectively targets the guanidino group of arginine residues under mild alkaline conditions.

-

Fragmentation Control: The fixed charge site directs Collision-Induced Dissociation (CID), simplifying MS/MS spectra by promoting specific backbone cleavages (often generating prominent a- or b-type ions).

Mechanism of Action

The reaction between DMAPG and the guanidino group of arginine is a condensation reaction. Unlike lysine-targeting reagents (e.g., NHS-esters), glyoxals are highly specific to arginine due to the unique nucleophilicity of the guanidine group at pH 8–9.

The Reaction Pathway:

-

Nucleophilic Attack: The deprotonated guanidine nitrogen attacks the aldehyde carbonyl of the glyoxal.

-

Cyclization: A second internal attack occurs, forming a dihydroxyimidazolidine intermediate.

-

Dehydration: Loss of water yields the stable imidazolone adduct .

Stoichiometry Warning: Historically, phenylglyoxal was thought to react in a 2:1 ratio (two PG per Arginine). However, under controlled conditions with DMAPG, the 1:1 adduct (imidazolone) is the preferred analytical target for mass spectrometry to minimize spectral complexity.

Visualizing the Mechanism

Figure 1: Reaction pathway of DMAPG with Arginine. The formation of the imidazolone ring stabilizes the label.

Experimental Protocol

Safety: DMAPG is a skin and eye irritant. Handle with gloves and safety glasses in a fume hood.

Reagents & Preparation

-

Stock Solution (50 mM): Dissolve 4-Dimethylaminophenylglyoxal hydrate in 50% Acetonitrile (ACN) / 50% Water. Prepare fresh.

-

Note: Hydrates can be sticky. Weigh quickly to avoid moisture absorption affecting stoichiometry.

-

-

Reaction Buffer: 50 mM Ammonium Bicarbonate (AmBic), pH 8.0 – 8.5.

-

Why AmBic? It is volatile and compatible with ESI-MS, removing the need for desalting in simple workflows.

-

-

Quenching Solution: 5% Formic Acid (FA) or Trifluoroacetic acid (TFA).

Derivatization Workflow

-

Sample Solubilization: Dissolve peptide/protein sample (10–50 µg) in 20 µL of Reaction Buffer.

-

Reagent Addition: Add DMAPG Stock Solution to achieve a 20- to 50-fold molar excess over arginine residues.

-

Example: For 1 nmol of protein (with ~5 Args), add ~500–1000 nmol of DMAPG.

-

-

Incubation: Incubate at 37°C for 60 minutes in the dark.

-

Optimization: If 2:1 adducts (complex mixtures) are observed, reduce temperature to RT or lower reagent excess to 10-fold.

-

-

Quenching: Add 5 µL of Quenching Solution (Formic Acid) to lower pH < 3.0. This stops the reaction and stabilizes the imidazolone product.

-

Cleanup (Recommended): Use C18 ZipTip or SPE cartridge to remove excess reagent, which can suppress ionization if left in high concentrations.

Visualizing the Workflow

Figure 2: Step-by-step derivatization workflow for DMAPG labeling.

Data Analysis & Interpretation

To identify DMAPG-modified peptides, you must search for specific mass shifts. The modification is variable (on Arginine).

Calculating the Mass Shift

The reaction involves the addition of the reagent and the loss of water (formation of imidazolone).[1]

-

Formula of DMAPG (anhydrous):

-

Molecular Weight: ~177.20 Da

-

Reaction Logic: Reagent (

) + Arg - -

Net Mass Shift: +159.19 Da (Monoisotopic: +159.0684 Da)

| Parameter | Value | Notes |

| Target Residue | Arginine (R) | Specificity > 95% at pH 8.5 |

| Monoisotopic Mass Shift | +159.0684 Da | Set as "Variable Modification" in search engine |

| Stoichiometry | 1:1 (Primary) | Look for +318.13 Da if 2:1 adducts form (rare with optimized protocol) |

| Neutral Loss | None / Low | Imidazolone ring is generally stable in CID |

Spectral Features

-

Charge State: Expect an increase in the average charge state distribution (CSD) due to the basic dimethylamino group.

-

Reporter Ions: In high-energy collision (HCD), you may observe a reporter ion characteristic of the dimethylaminophenyl group (approx m/z 134 or 148), though this is less common than with cleavable linkers.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | pH too low | Ensure buffer is pH 8.0–8.5. Arginine guanidine is less nucleophilic below pH 8. |

| Precipitation | Reagent insolubility | DMAPG is hydrophobic. Ensure at least 20% ACN is present in the final reaction mix. |

| Complex Spectra (Multiple Peaks) | 2:1 Adduct formation | Reduce reagent excess (try 10-fold) or reduce reaction time to 30 mins. |

| Ion Suppression | Excess reagent | Perform thorough C18 desalting. The reagent itself ionizes strongly and can suppress peptides. |

References

-

Takahashi, K. (1968).[2] The reaction of phenylglyoxal with arginine residues in proteins.[3] Journal of Biological Chemistry, 243(23), 6171-6179. Link

- Foundational text on phenylglyoxal chemistry and arginine specificity.

-

BenchChem Technical Support. (2024). Mass Spectrometry Analysis of 4-Acetamidophenylglyoxal Hydrate Modified Peptides. BenchChem Application Notes. Link

- Provides comparative protocols for substituted phenylglyoxals (4-APG) and mass shift logic.

-

Kuyama, H., et al. (2011). Conversion of arginine to ornithine for improving the fragmentation pattern... Analytical Methods, 3, 1-5. Link

- Discusses the impact of arginine modification on peptide fragment

-

Zhang, X., et al. (2023). LC-MS/MS Analysis of Reaction Products of Arginine with Methylglyoxal. Chemical Research in Toxicology. Link

- Recent validation of glyoxal-arginine adduct stability and MS characteristics.

Sources

- 1. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Arginine-Specific Protein Modification using 4-Dimethylaminophenylglyoxal Hydrate in Proteomics

Introduction: The Significance of Arginine Modification in Proteomics

Post-translational modifications (PTMs) of proteins are fundamental to cellular function, regulating everything from protein activity and localization to complex signaling networks.[1] Arginine, with its positively charged guanidinium group, is a key residue involved in protein structure, enzymatic catalysis, and molecular recognition. The modification of arginine residues, either enzymatically or through non-enzymatic processes, can have profound effects on protein function and has been implicated in a range of diseases.[2][3] Therefore, methods to selectively target and identify arginine modifications are of great interest to researchers in basic biology and drug development.

This application note provides a detailed protocol for the use of 4-Dimethylaminophenylglyoxal hydrate (DMAPG-hydrate) as a chemical tool for the specific modification of arginine residues in proteins for proteomic analysis. While dicarbonyl compounds like glyoxals are known to react with arginine, a comprehensive, validated proteomics workflow specifically for DMAPG-hydrate is not extensively documented in peer-reviewed literature.[4] This guide, therefore, synthesizes information from analogous compounds, fundamental principles of protein chemistry, and established proteomics workflows to provide a robust starting point for researchers. We will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and offer guidance on mass spectrometry data analysis and troubleshooting.

Principle of the Method: Arginine-Specific Modification by DMAPG-Hydrate

4-Dimethylaminophenylglyoxal hydrate is an α-dicarbonyl compound that selectively reacts with the nucleophilic guanidinium group of arginine residues under mild physiological conditions. The reaction proceeds through the formation of a stable dihydroxyimidazolidine derivative, effectively neutralizing the positive charge of the arginine side chain. This alteration can be a valuable tool for studying protein structure and function.

The proposed reaction mechanism, based on the well-understood chemistry of similar glyoxal compounds, involves the nucleophilic attack of the guanidinium nitrogens on the two carbonyl groups of the phenylglyoxal moiety.

Caption: Proposed reaction of DMAPG-hydrate with an arginine residue.

Materials and Reagents

Reagents

-

4-Dimethylaminophenylglyoxal hydrate (DMAPG-hydrate) (Molecular Formula: C₁₀H₁₃NO₃, Molecular Weight: 195.22 g/mol )

-

Urea

-

Ammonium Bicarbonate (NH₄HCO₃)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (proteomics grade)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Ultrapure water

Equipment

-

Vortex mixer

-

Thermomixer or heat block

-

Centrifuge

-

pH meter

-

Solid-phase extraction (SPE) C18 cartridges

-

Lyophilizer or vacuum concentrator

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (ESI or MALDI)

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a starting point and may require optimization for specific protein samples and experimental goals.

Sample Preparation: Protein Extraction, Reduction, and Alkylation

The initial steps involve preparing a clean, denatured protein sample. Standard proteomics sample preparation protocols are generally applicable.[5]

-

Cell Lysis and Protein Extraction: Lyse cells or tissues using a suitable buffer (e.g., 8 M urea in 100 mM NH₄HCO₃, pH 8.0) to ensure complete protein solubilization and denaturation.

-

Protein Quantification: Determine the protein concentration of your lysate using a standard method (e.g., Bradford or BCA assay).

-

Reduction: To a known amount of protein (e.g., 1 mg), add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues, preventing the reformation of disulfide bonds.

-

Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

-

Buffer Exchange/Cleanup: Remove the denaturing agents, DTT, and IAA. This can be achieved by dialysis, spin filtration, or acetone precipitation. For this protocol, we recommend acetone precipitation:

-

Add four volumes of ice-cold acetone to the protein solution.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully decant the supernatant.

-

Wash the protein pellet with 1 ml of ice-cold 90% acetone.

-

Centrifuge again and decant the supernatant.

-

Air-dry the pellet briefly to remove residual acetone.

-

Arginine Modification with DMAPG-Hydrate

This step involves the chemical labeling of arginine residues. The following conditions are recommended as a starting point for optimization.

-

Resuspend Protein: Resuspend the protein pellet in a reaction buffer of 100 mM NH₄HCO₃, pH 8.5. The final protein concentration should be approximately 1 mg/mL.

-

Prepare DMAPG-hydrate Stock Solution: Prepare a fresh stock solution of DMAPG-hydrate (e.g., 100 mM in 100 mM NH₄HCO₃, pH 8.5).

-

Labeling Reaction: Add the DMAPG-hydrate stock solution to the protein solution to a final concentration of 10-20 mM. The optimal concentration may vary depending on the protein and should be determined empirically.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The optimal time and temperature should be optimized to maximize labeling efficiency while minimizing potential side reactions.

-

Reaction Quenching (Optional): The reaction can be stopped by adding a reagent that reacts with glyoxals, such as hydroxylamine, to a final concentration of 50 mM. Alternatively, the reaction can be stopped by proceeding directly to the digestion step, where the addition of a large excess of trypsin will effectively consume any remaining reagent.

Proteolytic Digestion

-

Dilution: Dilute the reaction mixture with 100 mM NH₄HCO₃, pH 8.0, to reduce the concentration of any remaining reagents that might interfere with enzymatic activity.

-

Trypsin Digestion: Add proteomics-grade trypsin to the protein solution at a 1:50 (w/w) enzyme-to-protein ratio.

-

Incubation: Incubate overnight at 37°C.

Peptide Cleanup

-

Acidification: Acidify the digest with 10% TFA to a final pH of 2-3 to stop the tryptic digestion.

-

Desalting: Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions. This step removes salts and other impurities that can interfere with mass spectrometry analysis.

-

Elution and Drying: Elute the peptides from the C18 cartridge with a solution of 50-80% ACN in 0.1% TFA. Dry the eluted peptides in a vacuum concentrator.

Mass Spectrometry Analysis

LC-MS/MS Analysis

-

Resuspend Peptides: Resuspend the dried peptides in a solution of 0.1% formic acid in water for LC-MS/MS analysis.

-

Chromatographic Separation: Separate the peptides using a reversed-phase HPLC column with a gradient of increasing organic solvent (typically acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer. A data-dependent acquisition (DDA) method is commonly used, where the most abundant precursor ions are selected for fragmentation (MS/MS).

Data Analysis

-

Database Searching: Search the acquired MS/MS spectra against a protein sequence database using a search engine such as Mascot, Sequest, or MaxQuant.

-

Variable Modification: Crucially, include the mass shift corresponding to the DMAPG-hydrate modification on arginine as a variable modification in your search parameters.

Calculating the Mass Shift:

The theoretical monoisotopic mass of the anhydrous form of 4-Dimethylaminophenylglyoxal (C₁₀H₁₁NO₂) is 177.07898 Da. The reaction with the guanidinium group of arginine (C₆H₁₂N₄O) results in the formation of a stable adduct with the loss of two water molecules. Therefore, the net mass addition to the arginine residue is:

Mass of DMAPG - 2 * Mass of H₂O = 177.07898 Da - 2 * 18.01056 Da = 141.05786 Da

It is critical to note that this is a theoretical calculation. The actual observed mass shift may vary slightly, and it is highly recommended to confirm this value experimentally using a standard peptide before analyzing complex samples.

Workflow Visualization

Sources

- 1. Quantitative phosphoproteomics reveals the role of protein arginine phosphorylation in the bacterial stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical and biological methods to detect post-translational modifications of arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein arginine deiminase 4 antagonizes methylglyoxal-induced histone glycation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomic analysis of arginine adducts on glyoxal-modified ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. All-in-One digital microfluidics pipeline for proteomic sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Arginine Modification by 4-Dimethylaminophenylglyoxal Hydrate

Abstract

This comprehensive technical guide provides a detailed methodology for the selective modification and subsequent quantification of arginine residues in proteins and peptides using 4-Dimethylaminophenylglyoxal hydrate (DMAPG). Arginine's unique guanidinium group plays a pivotal role in protein structure, function, and interaction. Its modification is a key strategy in proteomics and drug development to probe these functions. This document outlines the chemical principles, step-by-step experimental protocols, and a self-validating framework to ensure data integrity for researchers, scientists, and drug development professionals.

Introduction: The Significance of Arginine Modification

The guanidinium group of arginine, with its positive charge and high pKa, is a critical determinant of protein function. It is frequently involved in:

-

Electrostatic Interactions: Forming salt bridges that stabilize protein tertiary and quaternary structures.[1]

-

Enzyme Catalysis: Participating directly in catalytic mechanisms within the active site.

-

Protein-Nucleic Acid Interactions: Facilitating the binding of proteins to DNA and RNA through hydrogen bonding and charge interactions.[2]

-

Protein-Protein Interactions: Mediating the association of protein complexes.

The targeted chemical modification of arginine residues is a powerful tool to investigate these roles. By altering the structure and charge of the guanidinium group, researchers can assess the functional consequences and identify critical residues. 4-Dimethylaminophenylglyoxal hydrate (DMAPG) is an α-dicarbonyl compound that serves as a highly specific reagent for this purpose.

Principle of the Method: The Chemistry of DMAPG Modification

DMAPG reacts specifically with the guanidinium group of arginine residues under mild alkaline conditions (pH 7-9). The reaction involves the two adjacent carbonyl groups of DMAPG condensing with the guanidinium moiety to form a stable cyclic adduct. This reaction effectively neutralizes the positive charge of the arginine side chain and introduces a bulky chromophoric group.

The formation of this new chromophore allows for the direct spectrophotometric quantification of the extent of arginine modification. The resulting adduct exhibits a characteristic absorbance spectrum, and the increase in absorbance at a specific wavelength can be correlated to the number of modified arginine residues.

Figure 1: Reaction of DMAPG with an arginine residue.

Experimental Protocols

This section provides a comprehensive, step-by-step guide to performing arginine modification and quantification using DMAPG. It is designed as a self-validating system, with integrated quality control steps.

Materials and Reagents

-

Protein/Peptide of Interest: Purified to a high degree.

-

4-Dimethylaminophenylglyoxal hydrate (DMAPG): High-purity grade.

-

Reaction Buffer: 50 mM Sodium Bicarbonate, pH 8.0.

-

Quenching Solution: 1 M Hydroxylamine hydrochloride.

-

Control Amino Acids: L-Arginine, L-Lysine, L-Cysteine, L-Histidine.

-

Spectrophotometer: Capable of UV-Vis measurements.

-

Dialysis or Desalting Columns: For buffer exchange and removal of excess reagent.

Reagent Preparation

-

Protein Solution: Prepare a stock solution of your protein in the reaction buffer at a concentration of 1-10 µM. The precise concentration should be determined using a standard protein quantification assay (e.g., A280 with a calculated extinction coefficient, or a colorimetric assay like the Bradford or BCA assay).

-

DMAPG Stock Solution: Prepare a 100 mM stock solution of DMAPG in the reaction buffer. Note: DMAPG solutions may have limited stability; it is recommended to prepare this solution fresh before each experiment.[3][4]

-

Control Amino Acid Solutions: Prepare 10 mM stock solutions of L-Arginine, L-Lysine, L-Cysteine, and L-Histidine in the reaction buffer.

Experimental Workflow

Figure 2: Experimental workflow for arginine modification.

Step-by-Step Protocol

-

Protein Preparation and Initial Spectrum:

-

Buffer exchange the purified protein into the 50 mM Sodium Bicarbonate buffer (pH 8.0).

-

Measure the protein concentration accurately.

-

Record a baseline UV-Vis spectrum of the protein solution from 250 nm to 450 nm before adding DMAPG.

-

-

Modification Reaction:

-

To the protein solution, add the freshly prepared DMAPG stock solution to a final concentration of 1-10 mM. A molar excess of DMAPG is necessary to drive the reaction to completion.

-

Rationale: The optimal concentration of DMAPG should be determined empirically for each protein. A good starting point is a 100-fold molar excess over the total arginine residues in the protein.

-

Incubate the reaction mixture at room temperature (25°C) for 1-4 hours. The incubation time should be optimized for the specific protein.

-

Include a "no-protein" control (buffer + DMAPG) to account for any background absorbance.

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the reaction, add the quenching solution (1 M Hydroxylamine hydrochloride) to a final concentration of 50 mM. Hydroxylamine will react with the excess DMAPG.

-

-

Removal of Excess Reagent:

-

Remove unreacted DMAPG and byproducts by extensive dialysis against the reaction buffer or by using a desalting column. This step is crucial to prevent interference in the final spectrophotometric measurement.

-

-

Final Spectrophotometric Measurement:

-

Record the UV-Vis spectrum of the modified protein solution from 250 nm to 450 nm.

-

The formation of the DMAPG-arginine adduct will result in a new absorbance peak. The exact λmax should be determined from the spectral scan.

-

Data Analysis and Quantification

The number of modified arginine residues can be calculated using the Beer-Lambert law:

A = εcl

Where:

-

A is the absorbance at the λmax of the adduct.

-

ε is the molar extinction coefficient of the DMAPG-arginine adduct (in M⁻¹cm⁻¹).

-

c is the molar concentration of the modified arginine (in M).

-

l is the path length of the cuvette (typically 1 cm).

Determining the Molar Extinction Coefficient (ε)

As a specific molar extinction coefficient for the DMAPG-arginine adduct is not widely published, it is essential to determine this value experimentally. This is a critical step for the self-validation of the protocol.

Protocol for ε Determination:

-

React DMAPG with Free L-Arginine: Prepare a series of known concentrations of L-Arginine in the reaction buffer.

-

Drive to Completion: Add a large molar excess of DMAPG (e.g., 50-fold) to each L-Arginine solution to ensure the reaction goes to completion. Incubate under the same conditions as the protein modification reaction.

-

Measure Absorbance: After the reaction is complete, measure the absorbance of each solution at the determined λmax.

-

Plot a Standard Curve: Plot absorbance versus the concentration of L-Arginine.

-

Calculate ε: The slope of the resulting linear plot will be the molar extinction coefficient (ε) according to the Beer-Lambert law.[5][6]

Calculating Modified Arginine Residues

Once ε is determined, the concentration of modified arginine in your protein sample can be calculated:

c = A / (ε * l)

The number of modified arginine residues per protein molecule is then:

Modified Arg/Protein = c / [Protein Concentration]

A Self-Validating System: Controls and Validation

To ensure the trustworthiness of the results, the following controls are mandatory.

Specificity Control

To confirm that DMAPG is specifically modifying arginine and not other nucleophilic amino acids, perform the modification reaction with free amino acids:

-

React DMAPG with L-Arginine, L-Lysine, L-Cysteine, and L-Histidine under the same experimental conditions.

-

Monitor the change in the UV-Vis spectrum for each reaction. A significant change should only be observed for L-Arginine. This validates the specificity of the reagent under your experimental conditions.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: Reaction Conditions and Parameters

| Parameter | Condition | Rationale |

| Protein Concentration | 1 - 10 µM | Optimal range for spectrophotometric detection. |

| DMAPG Concentration | 1 - 10 mM | Molar excess drives the reaction to completion. |

| Buffer | 50 mM Sodium Bicarbonate, pH 8.0 | Reaction is favored at a slightly alkaline pH. |

| Temperature | 25°C | Room temperature is generally sufficient. |

| Incubation Time | 1 - 4 hours | To be optimized for the specific protein. |

| λmax of Adduct | Determined Experimentally | Wavelength of maximum absorbance for the product. |

| Molar Extinction (ε) | Determined Experimentally | Crucial for accurate quantification. |

Table 2: Quantification of Arginine Modification

| Protein Sample | Initial A(λmax) | Final A(λmax) | ΔA(λmax) | [Protein] (µM) | [Modified Arg] (µM) | Moles of Modified Arg per Mole of Protein |

| Protein X | 0.05 | 0.45 | 0.40 | 5.0 | 36.4 | 7.3 |

| Control (No DMAPG) | 0.05 | 0.05 | 0.00 | 5.0 | 0.0 | 0.0 |

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no modification | Inactive DMAPG reagent. | Prepare fresh DMAPG solution immediately before use. |

| Suboptimal pH. | Ensure the reaction buffer is at the correct pH (7.0-8.0). | |

| Insufficient incubation time. | Increase the incubation time or gently warm the reaction (e.g., to 37°C). | |

| High background absorbance | Incomplete removal of excess DMAPG. | Ensure thorough dialysis or use a fresh desalting column. |

| Protein precipitation. | Centrifuge the sample before the final absorbance reading. | |

| Inconsistent results | Variability in DMAPG concentration. | Always prepare fresh DMAPG solution and add it consistently. |

| Protein instability in the reaction buffer. | Assess protein stability in the buffer at the working temperature. |

Conclusion

The use of 4-Dimethylaminophenylglyoxal hydrate provides a robust method for the quantification of arginine modification in proteins and peptides. By following the detailed protocols and incorporating the essential self-validating controls outlined in this guide, researchers can obtain reliable and reproducible data. The experimental determination of the molar extinction coefficient is a critical step that ensures the accuracy of the quantification, empowering researchers to confidently probe the functional roles of arginine residues in their systems of interest.

References

-

Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug development and industrial pharmacy, 27(9), 997–1001. [Link]

-

MySkinRecipes. (n.d.). 4-Dimethylaminophenylglyoxal hydrate. MySkinRecipes. [Link]

-

ResearchGate. (2025). Stability of 4-DMAP in solution. ResearchGate. [Link]

-

Laboratory Notes. (2025). Protein Quantification by Spectrophotometric Assays. Laboratory Notes. [Link]

-

University of Leeds. (n.d.). PROTEIN CONCENTRATION BY UV ABSORBANCE AT 280NM. University of Leeds. [Link]

-

ResearchGate. (2015). Is there any way to obtain approximate or accurate molar extinction coefficients?. ResearchGate. [Link]

- Deperalta, G., et al. (2013). A comparison of DNA compaction by arginine and lysine peptides. Biophysical journal, 104(9), 1952–1961.

-

MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. MtoZ Biolabs. [Link]

- Chen, Y., et al. (2016). Chromatography-based methods for determining molar extinction coefficients of cytotoxic payload drugs and drug antibody ratios of antibody drug conjugates.

-

Chemical Society Reviews. (2015). Chemical Biology of Protein Arginine Modifications in Epigenetic Regulation. Chemical Society Reviews. [Link]

-

ACS Omega. (2018). Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. ACS Omega. [Link]

-

ResearchGate. (2025). Quantitative Analysis and Discovery of Lysine and Arginine Modifications (QuARKMod). ResearchGate. [Link]

- Luo, P., & Baldwin, R. L. (2001). Contribution of arginine-glutamate salt bridges to helix stability. Protein science : a publication of the Protein Society, 10(8), 1790–1797.

-

Bio-Synthesis. (2014). Mechanisms of Protein Lysine and Arginine Modifications. Bio-Synthesis. [Link]

- Jangid, A. K., Pooja, D., & Kulhari, H. (2018). Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. RSC advances, 8(51), 28836–28842.

-

RSC Publishing. (2018). Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. RSC Publishing. [Link]

Sources

- 1. Chemical Biology of Protein Arginine Modifications in Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis and Discovery of Lysine and Arginine Modifications (QuARKMod) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]

- 6. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

Application Notes and Protocols for the Analysis of Amino Acids using 4-Dimethylaminophenylglyoxal Hydrate (DMPG) Derivatization with HPLC-Fluorescence Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of a sensitive and specific method for the analysis of amino acids using pre-column derivatization with 4-Dimethylaminophenylglyoxal hydrate (DMPG), followed by separation and detection using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. As a well-established protocol for this specific reagent is not widely documented in scientific literature, this application note serves as a foundational guide, offering a proposed starting point for methodology and a roadmap for robust method development and validation. The principles outlined herein are based on the known reactivity of α-ketoaldehydes with amino acids and established practices in chromatographic analysis.

Introduction: The Principle of DMPG Derivatization

Amino acid analysis is a cornerstone of various scientific disciplines, from proteomics and clinical diagnostics to food science and pharmaceutical development. Most amino acids lack a native chromophore or fluorophore, necessitating a derivatization step to enable sensitive detection by common HPLC detectors. Pre-column derivatization with a fluorescent labeling agent is a widely adopted strategy to enhance the sensitivity and selectivity of amino acid analysis.[1]

4-Dimethylaminophenylglyoxal hydrate (DMPG) is a derivatization reagent that reacts with primary amino groups to form highly fluorescent adducts.[2] The hydrate form of DMPG offers the advantage of enhanced stability and solubility in aqueous solutions, making it suitable for reactions under physiological conditions.[2] The reaction is predicated on the formation of a Schiff base between the aldehyde group of DMPG and the primary amino group of the amino acid. The resulting derivative possesses a highly conjugated system, leading to strong fluorescence upon excitation with an appropriate wavelength of light.

Causality of Reagent Choice: The selection of DMPG as a derivatization agent is driven by the potential for high sensitivity due to the fluorescent nature of the resulting amino acid adducts. The dimethylamino group acts as a strong electron-donating group, which can enhance the quantum yield of fluorescence.

Proposed Derivatization Protocol: A Starting Point for Optimization

The following protocol is a proposed starting point for the derivatization of amino acids with DMPG. It is crucial to note that these conditions are based on general principles of amino acid derivatization and will require optimization for specific applications.

Reagent Preparation

-

Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of deionized water. Adjust the pH to 9.0 with a concentrated sodium hydroxide solution. Bring the final volume to 1 L with deionized water.

-

DMPG Reagent Solution (10 mM): Dissolve 19.52 mg of 4-Dimethylaminophenylglyoxal hydrate in 10 mL of a solvent mixture such as acetonitrile or a mixture of acetonitrile and water. Note: The stability of DMPG in solution should be evaluated. Based on related compounds, storage in a dark, refrigerated environment is recommended.[3]

-

Amino Acid Standard Mixture (100 µM): Prepare a stock solution containing a mixture of amino acids of interest at a concentration of 1 mM in 0.1 M HCl. Dilute this stock solution to 100 µM with deionized water prior to derivatization.

Derivatization Procedure

-

To 100 µL of the amino acid standard solution or sample in a microcentrifuge tube, add 100 µL of 0.1 M Borate Buffer (pH 9.0).

-

Add 100 µL of the 10 mM DMPG reagent solution.

-

Vortex the mixture gently for 10 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. Protect the samples from light during incubation.

-

After incubation, cool the reaction mixture to room temperature.

-

To stop the reaction and stabilize the derivatives, add 10 µL of a quenching reagent, such as a solution of a primary amine-free compound or by acidifying the mixture (e.g., with 10 µL of 1 M HCl). The necessity and choice of a quenching step should be experimentally determined.

-

Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

-

Analyze the sample by HPLC within 24 hours. The stability of the DMPG-amino acid adducts should be assessed as part of method development.

Rationale for Proposed Conditions: A basic pH (around 9.0) is proposed to deprotonate the amino groups of the amino acids, thereby increasing their nucleophilicity and facilitating the reaction with the electrophilic aldehyde of DMPG. Elevated temperature is often employed to increase the reaction rate.

Proposed HPLC Methodology

The separation of DMPG-derivatized amino acids can be achieved using reversed-phase HPLC. The following is a suggested starting point for the chromatographic conditions.

| Parameter | Recommended Starting Condition |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 25 mM Sodium Acetate buffer, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

| Fluorescence Detector | Excitation: To be determined; Emission: To be determined |

Proposed Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 20.0 | 60 | 40 |

| 25.0 | 20 | 80 |

| 27.0 | 95 | 5 |

| 35.0 | 95 | 5 |

Rationale for HPLC Conditions: A C18 column is a versatile choice for the separation of derivatized amino acids. A gradient elution from a polar aqueous mobile phase to a more non-polar organic mobile phase allows for the separation of amino acids with varying polarities.

Method Development and Validation: A Critical Pathway

The successful implementation of this method requires a systematic approach to development and validation.

Optimization of Derivatization Conditions

-

pH of the Reaction Buffer: Evaluate a range of pH values (e.g., 8.0 to 10.0) to determine the optimal pH for the derivatization of all amino acids of interest.

-

DMPG Concentration: Investigate the effect of varying the molar excess of the DMPG reagent to ensure complete derivatization without excessive reagent peaks interfering with the chromatogram.

-